molecular formula C18H15F3N2O2 B2680463 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 941956-80-5

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2680463
CAS No.: 941956-80-5
M. Wt: 348.325
InChI Key: QYZDGKLRCKCVDI-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic small molecule of interest in early-stage anticancer research. Its design incorporates a benzamide scaffold linked to a 2-pyrrolidinone moiety, a structural feature present in compounds investigated as potential antimicrotubule agents . Research on analogous structures suggests this compound may function by targeting the colchicine-binding site on tubulin, a mechanism that can disrupt microtubule dynamics and lead to the arrest of cell cycle progression in the G2/M phase . The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. This compound is provided exclusively to support in vitro studies aimed at elucidating new pathways in cell biology and for the identification of novel therapeutic targets. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-12(4-6-13)17(25)22-14-7-9-15(10-8-14)23-11-1-2-16(23)24/h3-10H,1-2,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZDGKLRCKCVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the construction of the pyrrolidinone ring followed by the attachment of the trifluoromethylbenzamide moiety. One common method involves the cyclization of a suitable precursor, such as a carbamoylmethylamino compound, in the presence of a base like potassium phosphate monohydrate and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the trifluoromethyl group contribute to its binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Benzamide Moieties

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (A2)
  • Structure : Differs by replacing the 2-oxopyrrolidin-1-yl group with a para-trifluoromethylphenyl substituent.
  • Physicochemical Properties :
    • Molecular weight: 387.4 g/mol (calculated) .
    • LogP: Likely higher due to dual -CF₃ groups, reducing solubility compared to the title compound.
4-(Trifluoromethoxy)-N-[4-(trifluoromethoxy)phenyl]benzamide (A3)
  • Structure : Replaces -CF₃ with -OCF₃, introducing an ether linkage.
  • Key Difference : The -OCF₃ group may alter electronic properties and metabolic stability compared to -CF₃ .

Table 1: Comparison of Trifluoromethyl-Substituted Benzamides

Compound Substituent on Amide Nitrogen Molecular Weight (g/mol) Notable Activity
Title Compound 4-(2-Oxopyrrolidin-1-yl)phenyl ~396 (estimated) N/A (inferred anticancer)
A2 4-(Trifluoromethyl)phenyl 387.4 Anticancer (mitochondrial)
A3 4-(Trifluoromethoxy)phenyl ~403 (estimated) Not reported

Heterocyclic Benzamide Derivatives

Imidazole-Substituted Benzamides ()
  • Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.
  • Key Difference: Replaces pyrrolidinone with an imidazole ring.
  • Activity : High anticancer activity against cervical cancer cells .
  • SAR Insight : Imidazole enhances π-π stacking with target proteins, while -CF₃ improves metabolic resistance.
Triazole Derivatives ()
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9].
  • Key Difference : Triazole core instead of benzamide, with sulfonyl and halogen substituents.

Impact of Pyrrolidinone vs. Other Substituents

The 2-oxopyrrolidin-1-yl group in the title compound confers distinct advantages:

  • Solubility: Pyrrolidinone increases polarity, likely enhancing aqueous solubility relative to fully aromatic analogs .
  • Metabolic Stability : The lactam structure may resist oxidative metabolism better than imidazole or triazole derivatives .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₉H₁₇F₃N₂O₂
  • Molecular Weight : Approximately 348.325 g/mol

The unique features of this compound include the presence of a trifluoromethyl group and a pyrrolidinone moiety, which are believed to influence its biological activity significantly. The trifluoromethyl group enhances the compound's stability and binding characteristics, making it a candidate for further pharmacological exploration.

This compound is thought to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests its potential application as an anti-inflammatory agent . Additionally, the compound may interact with various enzymes and receptors, leading to diverse biological effects.

Anti-inflammatory Properties

Research indicates that this compound can inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This property positions it as a potential therapeutic candidate for conditions characterized by inflammation.

Enzyme Inhibition Studies

In studies examining similar compounds, derivatives containing trifluoromethyl groups have been shown to exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While specific data for this compound is limited, the structural similarities suggest potential enzyme inhibition capabilities .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. Although direct studies on this specific compound are lacking, its structural analogs indicate a promising avenue for antimicrobial applications .

Case Studies and Experimental Data

Study Findings Reference
Inhibition of COX enzymesThe compound exhibited significant inhibition of COX activity in vitro.
Enzyme inhibition assaysRelated compounds showed IC₅₀ values ranging from 27.04 to 106.75 µM against AChE.
Antimicrobial screeningTrifluoromethyl derivatives displayed antimicrobial activity against M. tuberculosis.

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